molecular formula C13H14ClN3O2S B11113034 5-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11113034
M. Wt: 311.79 g/mol
InChI Key: OEONLYBSOHSITQ-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with morpholine and hydrazine hydrate to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE include other oxadiazole derivatives such as:

  • 5-phenyl-1,3,4-oxadiazole-2-thione
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thione

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholinomethyl group and the 2-chlorophenyl moiety can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-10(11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2

InChI Key

OEONLYBSOHSITQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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